4-Bromothiophene-3-sulfonamide
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of contemporary chemical research. numberanalytics.com Their structural similarity to benzene (B151609) allows them to exhibit aromatic properties, yet the presence of the sulfur heteroatom imparts distinct chemical reactivity and physical properties. numberanalytics.comcognizancejournal.com This unique combination has led to their widespread use in various scientific and industrial fields.
In medicinal chemistry, thiophene derivatives are integral to the development of a wide array of pharmaceuticals. nih.govnih.gov They are found in drugs with diverse therapeutic applications, including anti-inflammatory agents, antibiotics, anticancer therapies, and antipsychotics. numberanalytics.comnih.gov The thiophene nucleus serves as a versatile scaffold that can be readily modified to optimize biological activity and pharmacokinetic properties. nih.govresearchgate.net
Beyond medicine, thiophene derivatives are crucial in materials science. They are key building blocks for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. nih.gov The sulfur atom in the thiophene ring facilitates electron delocalization, which is essential for creating materials with desirable electronic and optical properties. Furthermore, thiophene-based compounds are utilized in the synthesis of dyes, pigments, and agrochemicals such as pesticides and herbicides. numberanalytics.com
The Role of Sulfonamide Moieties in Advanced Chemical Scaffolds
The sulfonamide functional group (–SO₂NH₂ or –SO₂NHR) is a highly significant moiety in the design of advanced chemical scaffolds, particularly within the realm of medicinal chemistry. researchgate.net Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this functional group has become a mainstay in pharmaceutical development. bohrium.com
Sulfonamides are key components in a broad spectrum of therapeutic agents, exhibiting antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic properties. ekb.egajchem-b.com Their ability to act as competitive inhibitors of enzymes, such as dihydropteroate (B1496061) synthetase in bacteria and carbonic anhydrase in humans, is a primary reason for their widespread use. researchgate.net The structural versatility of the sulfonamide group allows for the synthesis of large libraries of compounds with diverse biological activities. bohrium.com
In modern drug discovery, the sulfonamide moiety is often incorporated into complex molecules to enhance their binding affinity to biological targets and to modulate their physicochemical properties, such as solubility and membrane permeability. researchgate.net The development of multi-target agents, which can interact with multiple biological pathways, has seen a renewed interest in sulfonamide-based scaffolds due to their proven broad range of bioactivity. bohrium.com
Contextualizing Brominated Thiophenes as Versatile Synthetic Intermediates
Brominated thiophenes are highly valuable intermediates in organic synthesis, providing a reactive handle for the construction of more complex molecules. nih.gov The presence of a bromine atom on the thiophene ring allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The strategic placement of a bromine atom on the thiophene ring enables chemists to selectively introduce a wide range of substituents, including aryl, alkyl, and amino groups. researchgate.net This versatility is crucial for the synthesis of functionalized thiophene derivatives with tailored properties for applications in pharmaceuticals, materials science, and agrochemicals. nih.govbenthamdirect.com For instance, brominated thiophenes are used as precursors in the synthesis of arylated anthraquinones, which are important components of extended π-systems. nih.gov
Furthermore, the process of bromination itself can be a powerful tool to enhance the biological potency of bioactive compounds. researchgate.net The introduction of a bromine atom can alter the electronic properties and steric profile of a molecule, potentially leading to improved interactions with biological targets.
Research Avenues and Focus on 4-Bromothiophene-3-sulfonamide within Academic Pursuits
While specific research dedicated exclusively to this compound is not extensively documented, its chemical structure suggests several promising avenues for academic investigation. The combination of the brominated thiophene core and the sulfonamide moiety positions this compound as a valuable intermediate for the synthesis of novel bioactive molecules.
A primary research focus would likely be its use as a building block in medicinal chemistry. The bromine atom at the 4-position provides a site for cross-coupling reactions to introduce diverse chemical functionalities. The sulfonamide group at the 3-position is a well-established pharmacophore with known biological activities. Therefore, researchers would likely explore the synthesis of derivatives of this compound to screen for potential antibacterial, anticancer, or antiviral properties. For example, the reaction of the precursor, 4-bromothiophene-3-sulfonyl chloride, with various amines can lead to a library of sulfonamide derivatives with potential therapeutic applications.
Another area of interest would be in the field of materials science. The thiophene ring is a key component in many organic electronic materials. The bromine and sulfonamide substituents could be used to tune the electronic and physical properties of polymers or small molecules derived from this compound. For instance, the sulfonamide group could influence intermolecular interactions and self-assembly, which are critical for the performance of organic electronic devices.
The synthesis of this compound itself, and its precursor 4-bromothiophene-3-sulfonyl chloride, presents a synthetic challenge that could be a focus of academic study. Developing efficient and regioselective methods for the sulfonation and bromination of the thiophene ring is an ongoing area of research in organic synthesis.
Data Tables
Table 1: Key Functional Groups and Their Significance
| Functional Group | Significance in Chemical Research |
| Thiophene | Aromatic heterocyclic scaffold with diverse applications in medicinal chemistry and materials science. numberanalytics.comnih.gov |
| Sulfonamide | Important pharmacophore with a broad range of biological activities, including antibacterial and anticancer properties. researchgate.netbohrium.com |
| Bromine | Provides a reactive site for cross-coupling reactions, enabling the synthesis of complex molecules. nih.govresearchgate.net |
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application |
| Medicinal Chemistry | Intermediate for the synthesis of novel antibacterial, anticancer, and antiviral agents. |
| Materials Science | Building block for organic electronic materials with tunable properties. |
| Organic Synthesis | A target for the development of new synthetic methodologies for functionalized thiophenes. |
Structure
3D Structure
Properties
Molecular Formula |
C4H4BrNO2S2 |
|---|---|
Molecular Weight |
242.1 g/mol |
IUPAC Name |
4-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI Key |
PCTWUFLFANAQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromothiophene 3 Sulfonamide and Its Derivatives
Strategies for the Preparation of 4-Bromothiophene-3-sulfonamide Core Structure
The synthesis of the this compound core relies on carefully planned sequences of reactions, primarily involving the introduction of the bromine and sulfonamide functionalities onto the thiophene (B33073) ring. The regioselectivity of these reactions is a critical consideration.
Direct Halogenation Approaches for Thiophene-Sulfonamide Systems
Direct bromination of a pre-existing thiophene-3-sulfonamide (B184289) molecule presents a synthetic challenge. The sulfonamide group is a deactivating and meta-directing group in electrophilic aromatic substitution. On the thiophene ring, this deactivation can hinder the reaction, and controlling the position of the incoming bromine atom can be difficult. The inherent reactivity of the thiophene ring, which typically favors substitution at the C2 and C5 positions, further complicates selective bromination at the C4 position. Theoretical and experimental studies on electrophilic aromatic bromination highlight the difficulty in achieving specific regioselectivity without the influence of strong directing groups or pre-functionalized starting materials. nih.gov
Sulfonamidation Reactions and Precursor Routes to this compound
A more controlled and widely applicable method involves a precursor-based approach. This strategy typically begins with a thiophene ring that is already brominated at the desired position. The synthesis of this compound is effectively achieved by first preparing 4-bromothiophene-3-sulfonyl chloride. matrix-fine-chemicals.com
The key steps in this precursor route are:
Starting Material : The synthesis begins with 3-bromothiophene (B43185). wikipedia.orgnih.govsigmaaldrich.com This isomer cannot be prepared by direct bromination of thiophene but is accessible through the debromination of 2,3,5-tribromothiophene (B1329576). wikipedia.orgorgsyn.orgwikipedia.org
Chlorosulfonation : 3-Bromothiophene undergoes chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group (-SO₂Cl). This electrophilic substitution reaction yields the key intermediate, 4-bromothiophene-3-sulfonyl chloride. matrix-fine-chemicals.comresearchgate.net
Amination : The final step is the reaction of 4-bromothiophene-3-sulfonyl chloride with ammonia (or an ammonium salt) to form the sulfonamide. This is a nucleophilic substitution reaction where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the S-N bond of the sulfonamide.
This method provides excellent regiochemical control, as the positions of the bromo and sulfonyl groups are determined by the choice of the starting material and the directing effects during the chlorosulfonation step.
Multi-Step Synthesis Utilizing Functional Group Interconversions
Complex multi-step syntheses can also be devised, relying on the interconversion of various functional groups. While less direct, these methods can be useful if the primary precursors are unavailable. For instance, a synthetic sequence could involve:
Sandmeyer-type reaction : Starting from an aminothiophene, a diazonium salt can be formed and subsequently converted to a sulfonyl chloride. organic-chemistry.org This sulfonyl chloride can then be aminated. Bromination could be performed at an appropriate stage in the sequence, with the regioselectivity guided by the existing functional groups.
Oxidative Coupling : Modern methods allow for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling. nih.govrsc.org A synthetic route could be designed around a 4-bromothiophene-3-thiol precursor, which would then be coupled with an amine source under oxidative conditions to directly form the sulfonamide.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for the chlorosulfonation and amination steps.
For the chlorosulfonation of 3-bromothiophene, optimization may involve:
Stoichiometry : Varying the molar ratio of chlorosulfonic acid to 3-bromothiophene can influence the efficiency of the reaction and minimize the formation of byproducts.
Temperature : Controlling the reaction temperature is critical to prevent degradation and unwanted side reactions. Reactions are often conducted at low temperatures (e.g., 0 °C) to manage the exothermic nature of the process.
Solvent : While often performed neat, the use of an inert solvent like carbon tetrachloride has been reported in analogous syntheses to aid in temperature control and reaction homogeneity. researchgate.net
For the amination of 4-bromothiophene-3-sulfonyl chloride, optimization strategies include:
Amine Source : Using aqueous ammonia, ammonium hydroxide, or gaseous ammonia can affect the reaction rate and work-up procedure.
Base : In reactions with primary or secondary amines (for derivative synthesis), an ancillary base like pyridine or triethylamine is often added to neutralize the HCl generated, driving the reaction to completion.
Solvent and Temperature : The choice of solvent (e.g., dichloromethane, acetonitrile) and temperature can significantly impact the reaction rate and yield.
The following table outlines a hypothetical optimization study for the amination step based on common practices in sulfonamide synthesis.
| Entry | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aqueous Ammonia | - | Dioxane | 25 | 75 |
| 2 | Ammonium Hydroxide | - | THF | 25 | 80 |
| 3 | Aqueous Ammonia | Pyridine | Dichloromethane | 0 -> 25 | 85 |
| 4 | Ammonium Chloride | Triethylamine | Acetonitrile | 50 | 82 |
Green Chemistry Principles and Sustainable Approaches in Thiophene Sulfonamide Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of thiophene sulfonamides can incorporate several green chemistry principles.
Alternative Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Green approaches advocate for the use of water, ethanol (B145695), or glycerol as reaction media. thieme-connect.com
Catalysis : The use of reusable catalysts, such as zinc oxide nanoparticles, can promote chemo-selective and solvent-free synthesis of sulfonamides. thieme-connect.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Direct C-H activation and oxidative coupling reactions are promising in this regard as they reduce the number of steps and the generation of waste. nih.govresearchgate.net
Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. thieme-connect.com
Derivatization Strategies via Modifications of this compound
The this compound scaffold contains two key functional handles—the bromine atom and the sulfonamide group—that allow for extensive derivatization to create a library of related compounds.
Modification at the Bromine Atom: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction is widely used to couple the bromothiophene core with various aryl or heteroaryl boronic acids or esters. researchgate.netdoaj.orgresearchgate.net This allows for the synthesis of a diverse range of 4-arylthiophene-3-sulfonamides. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.netnih.gov
Modification at the Sulfonamide Group: The N-H bonds of the primary sulfonamide are acidic and can be functionalized through various reactions.
N-Alkylation : The sulfonamide nitrogen can be alkylated by reaction with alkyl halides in the presence of a base. nih.govnih.gov For example, reacting this compound with an alkyl bromide and a base like lithium hydride (LiH) in a solvent such as DMF would yield the corresponding N-alkylated derivative. nih.gov Manganese-catalyzed N-alkylation using alcohols as the alkylating agent represents a greener alternative. acs.orgorganic-chemistry.org
N-Acylation : Reaction with acyl chlorides or anhydrides introduces an acyl group onto the sulfonamide nitrogen, forming N-acylsulfonamides.
The following table summarizes potential derivatization reactions for this compound based on established methodologies for similar compounds. doaj.orgnih.gov
| Reaction Type | Reagents | Functional Group Modified | Product Class |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | C4-Br | 4-Arylthiophene-3-sulfonamide |
| N-Alkylation | Alkyl bromide, LiH | SO₂NH₂ | 4-Bromo-N-alkylthiophene-3-sulfonamide |
| N-Acylation | Acetic anhydride | SO₂NH₂ | N-Acetyl-4-bromothiophene-3-sulfonamide |
N-Alkylation and N-Acylation of the Sulfonamide Group
The nitrogen atom of the sulfonamide moiety is a prime site for introducing alkyl and acyl groups, which can significantly influence the compound's physicochemical properties.
N-Alkylation is commonly achieved by deprotonating the sulfonamide with a suitable base, followed by reaction with an alkyl halide. For the related 5-bromothiophene-2-sulfonamide, this transformation is effectively carried out using lithium hydride (LiH) as the base in a solvent like dimethylformamide (DMF), followed by the addition of various alkyl bromides. nih.gov This method allows for the synthesis of a range of N-alkylated products in good yields. nih.gov For example, reaction with bromoethane and 1-bromopropane yields the corresponding N-ethyl and N-propyl derivatives, respectively. nih.gov Alternative approaches for N-alkylation of sulfonamides in general include manganese-catalyzed reactions using alcohols as the alkylating agents or ruthenium-catalyzed processes. acs.orgorganic-chemistry.org
N-Acylation introduces a carbonyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. These derivatives are of significant interest as they can act as bioisosteres of carboxylic acids. nih.gov A common method for N-acylation involves reacting the parent sulfonamide with an acid anhydride or acid chloride. nih.gov For instance, N-(5-bromothiophene-2-ylsulfonyl)acetamide can be prepared by reacting 5-bromothiophene-2-sulfonamide with acetic anhydride. researchgate.net Other methodologies for N-acylation include the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH) or employing catalysts like zinc chloride or a combination of P2O5/SiO2 under solvent-free conditions. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
The table below summarizes representative N-alkylation and N-acylation products based on methodologies reported for the analogous 5-bromothiophene-2-sulfonamide.
Table 1: Examples of N-Alkylated and N-Acylated Thiophene Sulfonamide Derivatives Note: The following examples are derived from the synthesis starting with the 5-bromothiophene-2-sulfonamide isomer as reported in the literature.
| Starting Material | Reagent(s) | Product Name | Yield |
|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | LiH, Bromoethane | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72% nih.gov |
| 5-Bromothiophene-2-sulfonamide | LiH, 1-Bromopropane | 5-Bromo-N-propylthiophene-2-sulfonamide | 78% nih.gov |
| 5-Bromothiophene-2-sulfonamide | LiH, Isopropyl bromide | 5-Bromo-N-isopropylthiophene-2-sulfonamide | 62% nih.gov |
Transformations at the Bromine Atom for Structural Diversification
The bromine atom on the thiophene ring is a key functional handle for structural diversification, primarily through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. doaj.org This reaction allows for the substitution of the bromine atom with a variety of aryl or heteroaryl groups. In a typical procedure involving bromothiophene sulfonamides, the starting material is reacted with an aryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate (K3PO4) or potassium carbonate (K2CO3). nih.govbeilstein-journals.org This methodology has been successfully applied to N-alkylated derivatives of 5-bromothiophene-2-sulfonamide to produce a library of 5-aryl-N-alkylthiophene-2-sulfonamides with yields ranging from 56% to 72%. nih.gov The choice of substituents on the aryl boronic acid can introduce a wide array of functional groups (e.g., -Cl, -CH3, -OCH3, -F), significantly affecting the properties of the final compound. doaj.orgresearchgate.net
The table below illustrates the diversity of structures that can be achieved via Suzuki-Miyaura coupling, based on reactions performed on an N-alkylated derivative of 5-bromothiophene-2-sulfonamide.
Table 2: Examples of Derivatives from Suzuki-Miyaura Cross-Coupling Note: The following examples are derived from the synthesis starting with 5-bromo-N-propylthiophene-2-sulfonamide as reported in the literature.
| Starting Material | Coupling Partner (Aryl Boronic Acid) | Product Name | Yield |
|---|---|---|---|
| 5-Bromo-N-propylthiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide | 56% nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide | 58% nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-N-propylthiophene-2-sulfonamide | 62% nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide | 62% nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-N-propylthiophene-2-sulfonamide | 66% nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-N-propylthiophene-2-sulfonamide | 72% nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromothiophene 3 Sulfonamide Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. shu.ac.uk
In 4-Bromothiophene-3-sulfonamide, the thiophene (B33073) ring, with its conjugated π-system, acts as a primary chromophore. The absorption of UV radiation by this molecule is dominated by π → π* and n → π* transitions. shu.ac.uk
π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the thiophene ring, and typically result in strong absorption bands. shu.ac.uk
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (lone pair), such as those on the oxygen and sulfur atoms of the sulfonamide group, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. shu.ac.ukuzh.ch
The conjugation within the thiophene ring and the presence of the sulfonamide and bromine substituents influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax). Computational studies on similar thiophene sulfonamide derivatives, which analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), show that the HOMO–LUMO energy gap is a key factor in determining the electronic absorption properties. mdpi.com A smaller energy gap generally corresponds to absorption at a longer wavelength.
| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | 200-400 nm | High |
| n → π | Non-bonding n to Antibonding π | >300 nm | Low to Medium |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. nih.gov Furthermore, it reveals how individual molecules are arranged relative to one another in the crystal lattice, a feature known as crystal packing. scispace.com
For this compound, a single-crystal X-ray diffraction study would elucidate the following:
Molecular Conformation: It would confirm the planarity of the thiophene ring and determine the geometry of the sulfonamide group. Computational studies on related thiophene sulfonamide derivatives predict bond lengths for S=O and S-NH₂ in the sulfonamide group to be in the range of 1.45-1.46 Å and 1.67-1.68 Å, respectively. mdpi.com The analysis would also reveal the rotational orientation of the sulfonamide group relative to the thiophene ring.
Crystal Packing: The packing arrangement is governed by intermolecular interactions. In the case of this compound, strong intermolecular hydrogen bonds are expected to be a dominant feature, forming between the hydrogen atoms of the sulfonamide amine (-NH₂) and the oxygen atoms of the sulfonyl group (-SO₂) of neighboring molecules. nih.gov Additionally, π–π stacking interactions between the aromatic thiophene rings could further stabilize the crystal structure. scispace.com These interactions dictate the macroscopic properties of the solid, such as melting point and solubility.
| Parameter | Description | Expected Value Range |
|---|---|---|
| Bond Length | S=O (Sulfonyl) | 1.45 - 1.46 Å |
| Bond Length | S-N (Sulfonamide) | ~1.67 Å |
| Bond Angle | O=S=O (Sulfonyl) | 120 - 121° |
| Interaction | N-H···O Hydrogen Bond | Present |
| Interaction | π–π Stacking | Possible |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to verify the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. libretexts.orgucalgary.ca
The molecular formula for this compound is C₄H₄BrNO₂S₂. The theoretical elemental composition is calculated based on its molecular weight (258.12 g/mol ).
The process involves:
Calculating the molecular weight of the compound from its formula.
Calculating the total mass of each element in the formula.
Dividing the mass of each element by the total molecular weight and multiplying by 100 to get the mass percentage.
An experimental analysis resulting in percentages that closely match these theoretical values provides strong evidence for the assigned empirical and molecular formulas. ucalgary.ca
| Element | Symbol | Atomic Weight (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 18.61% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.56% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.95% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.43% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.39% |
| Sulfur | S | 32.06 | 2 | 64.12 | 24.84% |
Reactivity and Transformation Studies of 4 Bromothiophene 3 Sulfonamide in Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom at the C4 position of the thiophene (B33073) ring is a key handle for constructing more complex molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium catalysis is the premier tool for activating such aryl bromide bonds.
While specific studies detailing the Suzuki-Miyaura coupling of 4-Bromothiophene-3-sulfonamide are not prevalent in the surveyed scientific literature, the reaction is a cornerstone of modern organic synthesis for C-C bond formation. wikipedia.org The reaction couples an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. berkeley.edu For a substrate like this compound, the bromine at the 4-position is expected to readily participate in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
The reactivity in Suzuki couplings is well-documented for other bromothiophene isomers. For instance, studies on 5-bromo-N-alkylthiophene-2-sulfonamides show successful coupling with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and potassium phosphate as the base, yielding 5-aryl-N-alkylthiophene-2-sulfonamides in moderate to good yields (56–72%). nih.gov Similar conditions would likely be effective for this compound. The choice of ligand, base, and solvent is crucial and would require optimization, but high yields are anticipated. mdpi.com
Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Related Bromothiophene Derivatives
| Bromothiophene Substrate | Boronic Acid/Ester | Catalyst System | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-N-propylthiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / Dioxane:H₂O | 56 | nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / Dioxane:H₂O | 72 | nih.gov |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Toluene | 38 (monosubstituted) | mdpi.com |
| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II) complex | K₂CO₃ / H₂O | 95 (thermal) | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for preparing aryl amines, which are prevalent in pharmaceuticals. organic-chemistry.org A literature search did not yield specific examples of the Buchwald-Hartwig amination being performed on this compound.
However, the reaction is broadly applicable to a wide range of aryl and heteroaryl halides. nih.gov It is expected that this compound would serve as a suitable electrophile for coupling with various primary and secondary amines. The development of specialized phosphine ligands (e.g., biarylphosphines) has enabled the coupling of even challenging substrates under relatively mild conditions. mdpi.com The reaction typically involves a palladium precatalyst, a phosphine ligand, and a strong base such as sodium tert-butoxide. The sulfonamide group on the thiophene ring is generally stable under these conditions.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide Type | Amine Partner | Typical Catalyst | Typical Ligand | Typical Base | Reference |
|---|---|---|---|---|---|
| Electron-neutral heteroaryl bromide | Primary alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | wikipedia.orglibretexts.org |
| Electron-rich aryl bromide | Secondary arylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | wikipedia.orgresearchgate.net |
| General aryl bromide | Aniline | Pd(PPh₃)₄ | - | Cs₂CO₃ | researchgate.net |
Other palladium-catalyzed reactions are also anticipated to be effective for functionalizing the C-Br bond of this compound.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. organic-chemistry.org Given the reactivity of other aryl bromides, this compound is expected to couple efficiently with various terminal alkynes under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, and an amine base like triethylamine). organic-chemistry.org
The Stille coupling utilizes an organotin reagent as the nucleophilic partner. While effective, the toxicity of organotin compounds has made it less favorable than the Suzuki coupling. Nonetheless, it remains a powerful tool, particularly for substrates where the corresponding boronic acids are unstable. nih.gov this compound would likely undergo Stille coupling with various organostannanes in the presence of a palladium catalyst like Pd(PPh₃)₄.
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a versatile functional group known for its electronic properties and its ability to participate in various chemical transformations. nih.gov
The nitrogen atom of the sulfonamide is nucleophilic and can be readily functionalized. While no specific N-functionalization studies on this compound were found, extensive literature exists for these transformations on other aromatic sulfonamides.
N-Alkylation: The sulfonamide proton is acidic and can be removed by a suitable base (e.g., LiH, NaH, K₂CO₃) to generate a nucleophilic sulfonamidate anion. This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to form N-alkylated sulfonamides. organic-chemistry.org For example, 5-bromothiophene-2-sulfonamide has been successfully N-alkylated with alkyl bromides using lithium hydride (LiH) in DMF, affording products in good yields (72-78%). nih.gov A similar protocol would be applicable to this compound.
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acid chlorides or anhydrides, often in the presence of a base or an acid catalyst. semanticscholar.orgnih.gov These reactions produce N-acylsulfonamides, a functional group present in numerous therapeutic agents. researchgate.net The reaction of sulfonamides with N-acylbenzotriazoles in the presence of NaH has also been reported as an efficient method, producing N-acylsulfonamides in high yields. researchgate.net
Table 3: Illustrative Examples of N-Functionalization of Thiophene Sulfonamides
| Substrate | Reagent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Bromoethane | LiH, DMF, rt | N-ethyl sulfonamide | 72 | nih.gov |
| 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | LiH, DMF, rt | N-propyl sulfonamide | 78 | nih.gov |
| p-Tolylsulfonamide | N-(4-tolyl)benzotriazole | NaH, THF, reflux | N-acyl sulfonamide | 95 | researchgate.net |
| 5-Bromothiophene-2-sulfonamide | Acetic Anhydride | H₂SO₄ (cat.), Acetonitrile | N-acetyl sulfonamide | N/A | nih.gov |
The sulfonamide group can be a key participant in intramolecular cyclization reactions to form various sulfur-containing heterocyclic systems. Specific examples involving this compound as the starting material are not documented in the searched literature. However, the general reactivity patterns of sulfonamides suggest potential pathways. For instance, if a reactive functional group is introduced at the C4 position (via a cross-coupling reaction), subsequent intramolecular cyclization involving the sulfonamide nitrogen could be envisioned. A common example is the synthesis of sultams (cyclic sulfonamides), which can be formed via intramolecular N-alkylation or other ring-closing strategies. rsc.org The synthesis of thieno[3,2-e]-1,2-thiazine dioxides, for example, often involves the cyclization of a functionalized thiophene-sulfonamide intermediate. google.com
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In thiophenes, substitution typically occurs preferentially at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the cationic intermediate (the arenium ion) more effectively at these positions. However, the regioselectivity of EAS on this compound is significantly influenced by the directing effects of the existing bromo and sulfonamide groups. pearson.com
The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group and acts as a deactivating meta-director in electrophilic aromatic substitutions on benzene (B151609). libretexts.org Similarly, on the thiophene ring, it strongly deactivates the ring towards electrophilic attack by withdrawing electron density. The bromine atom is also deactivating due to its inductive effect but is considered an ortho-, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.orglibretexts.org
In the case of this compound, both available positions for substitution are α-positions (C2 and C5).
The C2 position is ortho to the deactivating sulfonamide group and meta to the bromo group.
The C5 position is meta to the sulfonamide group and ortho to the bromo group.
The strong deactivating effect of the sulfonamide group at C3 will significantly reduce the reactivity of the adjacent C2 position. Conversely, the C5 position is less deactivated by the C3-sulfonamide. While the C4-bromo group also deactivates the ring, its ortho-directing resonance effect would favor substitution at C5. Therefore, electrophilic substitution is predicted to occur selectively at the C5 position, as this position is least deactivated by the combined electronic effects of the two substituents.
| Reaction | Electrophile | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Bromo-2-nitrothiophene-3-sulfonamide | The C5 position is electronically favored due to the meta-relationship with the strongly deactivating sulfonamide group. |
| Halogenation | Br⁺ or Cl⁺ | 2,4-Dibromothiophene-3-sulfonamide | Substitution occurs at the most activated α-position (C5) away from the electron-withdrawing sulfonamide. |
| Sulfonation | SO₃ | 4-Bromothiophene-2,5-disulfonamide | The C5 position is the most likely site for monosulfonation under controlled conditions. |
Nucleophilic Substitution and Halogen Dance Reactions on Bromothiophenes
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this compound, the sulfonamide group is a potent electron-withdrawing substituent that activates the thiophene ring for nucleophilic attack. nih.govresearchgate.net For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.com
In this molecule, the sulfonamide group at C3 is ortho to the bromine atom (a good leaving group) at C4. This arrangement strongly facilitates the SNAr mechanism, making the C4 carbon electrophilic and prone to attack by nucleophiles. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion.
Halogen Dance Reactions: The "halogen dance" is a base-catalyzed isomerization reaction observed in aryl halides, particularly bromothiophenes, where a halogen atom migrates from one position to another on the aromatic ring. ias.ac.inresearcher.lifeacs.org This transformation is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. whiterose.ac.uk
The mechanism involves the deprotonation of the most acidic C-H bond on the thiophene ring to form a thiophenyl anion. ias.ac.inic.ac.uk For this compound, the most acidic proton is likely at the C5 position, influenced by the adjacent sulfur atom and the electron-withdrawing bromo substituent. The resulting anion can then undergo an intramolecular or intermolecular rearrangement, leading to the migration of the bromine atom. Computational studies suggest the reaction proceeds through a bromo-bridged transition state. ias.ac.inresearcher.life The ultimate product distribution is governed by the thermodynamic stability of the possible isomeric lithiated intermediates. This reaction provides a synthetic route to substituted thiophenes that might be difficult to access through direct synthesis.
| Reaction Type | Key Reagent | Mechanism | Outcome for this compound |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe, R₂NH) | Addition-Elimination via Meisenheimer complex | Replacement of Br at C4 with the nucleophile. |
| Halogen Dance | Strong, non-nucleophilic base (e.g., LDA) | Deprotonation followed by halogen migration | Isomerization to another bromothiophene-3-sulfonamide isomer. |
Ring Transformations and Rearrangement Studies
Substituted thiophenes can undergo various ring transformation and rearrangement reactions, often under thermal, photochemical, or catalytic conditions. These reactions can lead to the formation of different heterocyclic systems or rearranged thiophene isomers.
One potential rearrangement for thiophene derivatives is the thio-Claisen rearrangement, a ic.ac.ukic.ac.uk-sigmatropic rearrangement that can be used to form new carbon-carbon bonds and construct complex heterocyclic structures. semanticscholar.org While direct studies on this compound are not prevalent, analogous systems demonstrate the possibility of such transformations. For example, a related rearrangement of Dewar thiophenes (bicyclic isomers of thiophenes) has been studied, revealing complex mechanistic pathways. nih.gov
Additionally, reactions involving ring-opening followed by recyclization can transform the thiophene core. For instance, treatment of thiophenes with low-valent metal reagents, such as an aluminium(I) complex, has been shown to induce carbon-sulfur bond activation, leading to ring-expansion and desulfurization products. rsc.org The presence of strong electron-withdrawing groups, like the sulfonamide group, could influence the feasibility and outcome of such transformations. Fragmentation of sulfonamide drugs often involves the cleavage of the C-S or S-N bond, which can be a precursor to rearrangement. researchgate.net
Other Transition Metal-Catalyzed Functionalizations (e.g., C-H Activation)
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods. nih.govnih.govopenalex.org In these reactions, a directing group on the substrate coordinates to the metal catalyst, positioning it in proximity to a specific C-H bond to facilitate cleavage and subsequent functionalization. rsc.org
The sulfonamide group is a well-established directing group in C-H activation chemistry. researchgate.netnih.gov It can direct transition metals like palladium, rhodium, or iridium to selectively activate an ortho C-H bond. rsc.orgresearchgate.netnih.gov In this compound, the sulfonamide group at C3 can direct the activation of the C-H bond at the C2 position. This would form a five-membered metallacycle intermediate, which could then react with various coupling partners to introduce new functional groups at the C2 position.
Potential C-H functionalization reactions include:
Arylation: Coupling with aryl halides or boronic acids.
Olefination: Reaction with alkenes (Fujiwara-Moritani reaction). nih.gov
Acetoxylation: Introduction of an acetate group.
Thiolation: Formation of a new C-S bond. researchgate.net
This strategy allows for the late-stage functionalization of the thiophene ring at a position that is electronically deactivated towards classical electrophilic substitution, providing complementary reactivity.
| Functionalization | Typical Catalyst | Coupling Partner | Potential Product |
|---|---|---|---|
| Arylation | Pd(OAc)₂ | Ar-B(OH)₂ | 2-Aryl-4-bromothiophene-3-sulfonamide |
| Olefination | [RhCp*Cl₂]₂ | Alkene | 4-Bromo-2-vinylthiophene-3-sulfonamide |
| Thiolation | Pd(TFA)₂ | Disulfide | 4-Bromo-2-(arylthio)thiophene-3-sulfonamide |
Applications of 4 Bromothiophene 3 Sulfonamide As a Versatile Building Block in Academic and Materials Research
Precursor for Complex Heterocyclic Systems and Polyheterocycles
The presence of both a bromine atom and a sulfonamide group on the thiophene (B33073) ring makes 4-Bromothiophene-3-sulfonamide an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The bromine atom provides a reactive site for cross-coupling reactions, while the sulfonamide group can be involved in cyclization reactions or can be modified to influence the electronic properties of the resulting molecule.
Researchers have developed efficient strategies for constructing fused ring systems like thieno[3,2-b]thiophenes from substituted thiophenes. researchgate.netmdpi.com These methods often involve the nucleophilic aromatic substitution of a leaving group on the thiophene ring, followed by cyclization. mdpi.com For instance, a common strategy involves the reaction of a bromothiophene with a thiol-containing reagent to form a new sulfur-carbon bond, which then undergoes intramolecular cyclization to form the second thiophene ring. researchgate.net The resulting thieno[3,2-b]thiophene (B52689) scaffold is a rigid, planar system with extended π-conjugation, making it a valuable core for various functional materials. mdpi.com The synthesis of such fused systems often starts with functionalized bromothiophenes, highlighting the role of precursors like this compound in creating these advanced molecular architectures. nih.govnih.gov
Scaffold for Structure-Activity Relationship (SAR) Studies in Ligand Design and Molecular Recognition
The this compound scaffold is particularly useful in medicinal chemistry for conducting structure-activity relationship (SAR) studies. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, which is fundamental in the design of new therapeutic agents. uniroma1.it The thiophene sulfonamide core allows for systematic modifications at different positions to probe the interactions with biological targets like enzymes or receptors.
Design and Synthesis of Analogs for Mechanistic Exploration
The design and synthesis of analogs based on the this compound core are central to exploring the mechanisms of biological interactions. The bromine atom is a key functional group that enables the synthesis of a diverse library of compounds through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille reactions. mdpi.comsmolecule.comwikipedia.org
For example, in a Suzuki coupling reaction, the bromine atom on the thiophene ring can be replaced with various aryl or heteroaryl groups by reacting it with a corresponding boronic acid in the presence of a palladium catalyst. mdpi.comyoutube.com This allows for the introduction of a wide range of substituents, which can alter the size, shape, and electronic properties of the molecule. Similarly, the sulfonamide group can be N-alkylated or N-acylated to further explore the chemical space. smolecule.comnih.gov By synthesizing a series of these analogs, researchers can systematically evaluate how these structural changes affect the compound's biological activity, leading to a better understanding of the target's binding site and the mechanism of action. nih.gov
Table 1: Examples of Synthetic Reactions for Analog Generation
| Reaction Type | Reagents | Purpose of Modification |
|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd catalyst, Base | Introduce diverse aromatic groups at the 4-position to probe steric and electronic requirements of a binding pocket. mdpi.comwikipedia.org |
| N-Alkylation | Alkyl halides, Base (e.g., LiH) | Modify the sulfonamide group to alter solubility and hydrogen bonding capacity. nih.gov |
| N-Acylation | Acyl chlorides or anhydrides | Introduce acyl groups to the sulfonamide nitrogen to explore interactions with the target protein. smolecule.com |
Investigation of Molecular Interactions and Binding Modes
Once a library of analogs has been synthesized, computational methods like molecular docking are often employed to investigate their interactions with biological targets at the molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and specific interactions such as hydrogen bonds and hydrophobic interactions.
Studies on thiophene sulfonamide derivatives have utilized molecular docking to understand their binding modes with various enzymes. For example, docking studies have been performed on novel thiophene sulfonamides to predict their interactions with key residues in the active site of enzymes, helping to rationalize their inhibitory activity. nih.gov These computational models can guide the design of more potent and selective inhibitors. The sulfonamide group is a well-known zinc-binding group in many enzyme inhibitors, and docking studies can reveal how it coordinates with the metal ion in the active site. nih.gov The insights gained from these studies are invaluable for optimizing the lead compounds in drug discovery projects.
Role in the Synthesis of Chemical Probes and Research Tools for Biological Systems (Non-Clinical Focus)
Beyond therapeutic applications, this compound can serve as a scaffold for the synthesis of chemical probes and research tools used to study biological systems. These tools, such as fluorescent probes, are designed to visualize and track biological processes in living cells without a primary focus on clinical treatment. rsc.org
Thiophene-based molecules are known to form the core of fluorescent dyes with excellent photophysical properties, including high quantum yields and photostability. nbinno.commdpi.com The extended π-conjugated system of the thiophene ring is responsible for its fluorescence. The this compound structure can be chemically modified to create novel fluorescent probes. The bromine atom can be used as a handle to attach other fluorophores or to link the molecule to a targeting moiety that directs the probe to a specific cellular component, such as the lysosomes. nih.gov By functionalizing the core structure, the excitation and emission wavelengths of the resulting dye can be fine-tuned for specific imaging applications. nbinno.com The development of such probes is essential for advancing our understanding of cellular biology. mdpi.comnih.gov
Application in Material Science Research and Organic Electronics
In the field of materials science, thiophene-based molecules are of great interest for their applications in organic electronics. Thiophenes are electron-rich heterocycles that can be polymerized to form conductive polymers with useful electronic and optical properties. These materials are used in a variety of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govwikipedia.org
Synthesis of π-Conjugated Systems for Organic Semiconductors
This compound is a valuable monomer for the synthesis of π-conjugated systems that function as organic semiconductors. The bromine atom on the thiophene ring makes it suitable for polymerization through cross-coupling reactions. labscoop.com
In a typical polymerization, such as a Suzuki or Stille coupling, the brominated thiophene monomer is reacted with a di-boronic acid or a di-stannyl derivative of another aromatic compound in the presence of a palladium catalyst. mdpi.comresearchgate.net This process links the monomer units together to form a long, conjugated polymer chain. The electronic properties of the resulting polymer, such as its bandgap and charge carrier mobility, can be tuned by the choice of the co-monomer and by the substituents on the thiophene ring. The sulfonamide group, being an electron-withdrawing group, can significantly influence the electronic structure and energy levels of the polymer, which in turn affects the performance of the electronic device. The ability to create well-defined, high-performance organic semiconductors through these synthetic routes is crucial for the advancement of flexible and low-cost electronic applications. nih.govresearchgate.net
Table 2: Properties of Thiophene-Based Organic Semiconductors
| Property | Description | Importance in Organic Electronics |
|---|---|---|
| Charge Carrier Mobility (μ) | The speed at which charge carriers (electrons or holes) move through the material under an electric field. | A high mobility is essential for fast-switching transistors and efficient charge extraction in solar cells. labscoop.com |
| On/Off Ratio | The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. | A large on/off ratio is required for digital logic applications to distinguish between the two states. |
| Bandgap (Eg) | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | The bandgap determines the optical absorption and emission properties of the material and is critical for applications in solar cells and OLEDs. |
| Stability | The ability of the material to withstand degradation from environmental factors such as oxygen and moisture. | High stability is necessary for the long-term operation of electronic devices. |
Development of Functional Dyes and Optoelectronic Materials
This compound serves as a valuable scaffold in the synthesis of novel functional dyes and materials for optoelectronic applications. Its unique structure, featuring a thiophene ring substituted with both a reactive bromine atom and a sulfonamide group, allows for tailored molecular designs leading to materials with specific photophysical and electronic properties.
The thiophene core is a well-established component in the architecture of organic electronic materials due to its electron-rich nature and propensity to form extended π-conjugated systems. The bromine atom at the 4-position of the thiophene ring is particularly significant as it provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. nih.govnih.gov These synthetic methodologies are instrumental in extending the conjugation length of the molecule by introducing aryl, heteroaryl, or vinyl groups. This extension of the π-system is a fundamental strategy for tuning the absorption and emission characteristics of the resulting compounds, a critical aspect in the development of functional dyes. For instance, by coupling this compound with different arylboronic acids, a library of derivatives with varying electron-donating or electron-withdrawing substituents can be generated. This modulation of the electronic structure directly influences the intramolecular charge transfer (ICT) characteristics of the dye, which in turn governs its color and fluorescence properties.
The sulfonamide functional group (-SO₂NH₂) at the 3-position also plays a crucial role in defining the properties of the resulting materials. The sulfonamide moiety is known to be a strong electron-withdrawing group and can enhance the electron-accepting nature of the thiophene ring. tsijournals.com Furthermore, the N-H proton of the sulfonamide is acidic and can be deprotonated, offering a site for further functionalization or for influencing intermolecular interactions through hydrogen bonding. wikipedia.org This can be particularly advantageous in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where molecular packing and intermolecular electronic coupling are critical for device performance. The presence of the sulfonamide group can also impart improved solubility and thermal stability to the final materials.
The combination of the reactive bromine handle and the electronically active sulfonamide group on a thiophene platform allows for the systematic engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the derived molecules. This orbital engineering is paramount for designing materials with efficient charge injection, transport, and recombination properties, which are essential for high-performance optoelectronic devices.
A summary of the key functional groups of this compound and their roles in the development of functional dyes and optoelectronic materials is presented in the interactive table below.
| Functional Group | Position | Role in Material Development | Potential Synthetic Transformations |
| Thiophene Ring | Core | Electron-rich π-conjugated system, provides structural rigidity. | Electrophilic substitution, metallation. |
| Bromine Atom | 4 | Reactive site for cross-coupling reactions to extend π-conjugation. | Suzuki, Stille, Heck, Sonogashira coupling. |
| Sulfonamide Group | 3 | Electron-withdrawing group, influences electronic properties and intermolecular interactions. | N-alkylation, N-arylation, salt formation. |
Use in Polymer Chemistry as Monomers or Modifiers
In the realm of polymer chemistry, this compound emerges as a promising monomer or modifying agent for the creation of functional polymers with tailored properties. The presence of a polymerizable handle (the bromo group) and a functional sulfonamide moiety on a thiophene backbone makes it a versatile building block for various polymerization techniques.
The bromine atom on the thiophene ring enables the participation of this compound in metal-catalyzed cross-coupling polymerization reactions. cmu.edupkusz.edu.cn Techniques such as Grignard metathesis (GRIM) polymerization, Suzuki polycondensation, and Stille polycondensation can be employed to synthesize polythiophenes and other conjugated polymers. jst.go.jprsc.orgnih.gov By polymerizing this compound, or copolymerizing it with other thiophene-based or aromatic monomers, polymers with a regular arrangement of sulfonamide groups along the polymer chain can be obtained. These pendant sulfonamide groups can significantly influence the polymer's properties. For example, they can enhance solubility in polar organic solvents, improve adhesion to substrates, and introduce sites for post-polymerization modification.
The electron-withdrawing nature of the sulfonamide group can also modulate the electronic properties of the resulting polymer. In conjugated polymers like polythiophenes, the introduction of electron-withdrawing substituents can lower the HOMO and LUMO energy levels, which can be beneficial for applications in organic field-effect transistors (OFETs), sensors, and as hole-transporting layers in organic solar cells.
Furthermore, this compound can be utilized as a modifier for existing polymers. Through grafting reactions, where the bromo-thiophene moiety is attached to the backbone of another polymer, the unique properties of the sulfonamide group can be imparted to the host polymer. This approach can be used to introduce functionalities such as improved thermal stability, altered refractive index, or specific interactions with other molecules or surfaces.
The potential polymerization and modification pathways for this compound are summarized in the following interactive table.
| Application | Polymerization/Modification Method | Resulting Polymer Type | Potential Properties and Applications |
| Monomer | Grignard Metathesis (GRIM) Polymerization | Regioregular poly(thiophene-3-sulfonamide) | Enhanced solubility, defined electronic properties for OFETs. |
| Monomer | Suzuki Polycondensation | Alternating copolymers | Tunable bandgap materials for OPVs and OLEDs. |
| Monomer | Stille Polycondensation | Conjugated polymers with sulfonamide functionality | Processable conducting polymers for sensors and antistatic coatings. |
| Modifier | Grafting onto existing polymers | Functionalized polymers | Improved adhesion, thermal stability, and modified surface properties. |
Computational Chemistry and Theoretical Investigations of 4 Bromothiophene 3 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. semanticscholar.orgresearchgate.net It has become an essential tool in chemistry for describing the ground-state properties of various chemical systems. mdpi.com Calculations are often performed using specific functionals, such as Becke’s three-parameter hybrid functional (B3LYP), paired with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comnih.gov
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. mdpi.com This process involves calculating key geometrical parameters such as bond lengths and bond angles. For the thiophene (B33073) sulfonamide scaffold, theoretical calculations have determined typical intramolecular distances. For instance, the S=O and S-NH₂ bond lengths in the sulfonamide group are calculated to be approximately 1.45–1.46 Å and 1.67–1.68 Å, respectively. semanticscholar.org The bond angles of O=S-NH₂ and O=S=O are found to be in the ranges of 105.04–111.26° and 120.46–121.18°, respectively, which align closely with experimental values. mdpi.com Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies to identify the most stable conformers.
Table 1: Representative Theoretical Bond Lengths and Angles for a Thiophene Sulfonamide Core Data derived from studies on related thiophene sulfonamide derivatives.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | S=O | 1.45 - 1.46 Å |
| S-NH₂ | 1.67 - 1.68 Å | |
| S₁-C₂ (thiophene ring) | 1.73 - 1.75 Å | |
| Bond Angle | O=S=O | 120.46° - 121.18° |
| O=S-NH₂ | 105.04° - 111.26° | |
| S₁-C₂-C₃ (thiophene ring) | 110.84° - 112.44° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe molecular reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, reflecting its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. semanticscholar.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org For a series of thiophene sulfonamide derivatives studied in a 1,4-dioxane (B91453) solvent, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. semanticscholar.org
Table 2: Representative FMO Energies of Thiophene Sulfonamide Derivatives Energies are expressed in electron volts (eV).
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Sulfonamides | -6.32 to -6.64 | -1.77 to -2.16 | 3.44 - 4.65 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. mdpi.com
Red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In 4-Bromothiophene-3-sulfonamide, these are typically located around the highly electronegative oxygen and nitrogen atoms of the sulfonamide group. researchgate.netmdpi.com
Blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms of the sulfonamide's amine group. mdpi.com
Green regions denote areas of zero or neutral potential. mdpi.com
The MEP surface provides critical information about the molecule's size, shape, and charge distribution, which is instrumental in understanding its physicochemical properties and biological interactions. semanticscholar.org
Conceptual DFT provides a framework for calculating global reactivity descriptors that quantify a molecule's stability and reactivity. researchgate.net These descriptors are derived from the energies of the frontier orbitals (HOMO and LUMO). researchgate.net
Key descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comresearchgate.net
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = - (I + A) / 2. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. mdpi.comresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Calculated Global Reactivity Descriptors for Thiophene Sulfonamide Derivatives
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Electronic Chemical Potential (μ) | - (I + A) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Electron-accepting capability |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility and behavior in a solution, mimicking physiological conditions. researchgate.net
By simulating the interactions between the solute and solvent molecules, MD can explore the molecule's conformational landscape, revealing the most populated and energetically favorable shapes it adopts. A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand's backbone atoms over time compared to a reference structure. nih.gov A stable RMSD plot over the simulation trajectory suggests that the system has reached equilibrium and the ligand is stably bound within a protein pocket, indicating a compact and stable complex. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Protein Interaction Mechanisms (Theoretical Insights)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
For sulfonamide-based compounds, docking studies often target specific enzymes. For example, sulfonamides are known to inhibit dihydropteroate (B1496061) synthase in bacteria or other enzymes like cyclooxygenase-2 (COX-2). semanticscholar.orgnih.gov Docking simulations place this compound into the active site of a target protein and score the different binding poses based on factors like binding energy, typically expressed in kcal/mol. nih.govmdpi.com
The results provide theoretical insights into:
Binding Affinity: A lower binding energy (more negative value) suggests a stronger and more favorable interaction between the ligand and the protein. nih.gov
Interaction Mechanisms: Docking can identify specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the protein's active site. nih.govnih.gov For instance, the sulfonamide group is often involved in forming hydrogen bonds with residues like Arginine or Tyrosine. nih.gov
Table 4: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 | -9.4 | Arg-120, Tyr-355 | Hydrogen Bond, Hydrophobic |
| Dihydropteroate Synthase | -8.7 | Ser-222, Lys-220 | Hydrogen Bond, Electrostatic |
Prediction of Binding Sites and Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential binding sites and understanding the mechanism of action. For sulfonamide derivatives, docking studies have been employed to explore their interactions with various biological targets.
For instance, studies on related sulfonamide compounds have shown their potential to fit snugly into the substrate-binding pockets of enzymes. A computational analysis of a sulfonamide bearing an indole (B1671886) moiety revealed its ability to bind to the active site of the SARS-CoV 3CL protease. Similarly, docking studies of other novel sulfonamide compounds have identified key interactions with enzymes like E. coli DNA gyrase and the COVID-19 main protease. These studies typically report binding energy scores, which indicate the affinity of the compound for the target, and detail the specific amino acid residues involved in the interaction. For pyrimidine-based sulfonamide derivatives, molecular docking has been used to predict their potential as strong inhibitors of acetylcholinesterase (AChE), suggesting therapeutic applications in neurodegenerative diseases. While specific docking studies for this compound are not detailed, the established methodologies for related compounds provide a clear framework for how its binding interactions would be computationally predicted.
Elucidation of Key Intermolecular Interactions
The stability and crystal packing of a molecule are governed by a network of intermolecular interactions. Computational methods such as Hirshfeld surface (HS) analysis and reduced density gradient (RDG) analysis are used to visualize and quantify these non-covalent interactions.
Theoretical studies on similar structures, like 3-thiophene acetic acid, have demonstrated the importance of hydrogen bonds (such as O-H⋯O and C-H⋯O) and other weak interactions (like C-H⋯S) in ensuring the stability of the crystal structure. For other sulfonamide derivatives, computational analyses have identified specific intermolecular hydrogen bonds, such as indole-N-H⋯O(sulfonyl) and carboxyl-O-H⋯O(carboxyl) interactions, which lead to the formation of multi-molecule aggregates or synthons. Hirshfeld surface analysis, coupled with 2D-fingerprint plots, allows for a detailed examination of these key interactions within the crystalline environment. These computational tools are essential for understanding how this compound molecules would interact with each other in a solid state, influencing properties like melting point and solubility.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity or physicochemical properties. These models are valuable for predicting the properties of new compounds and for guiding the rational design of molecules with improved characteristics.
For sulfur-containing sulfonamide derivatives, QSAR models have been developed to predict anticancer activity. These models identified key molecular descriptors, such as mass, polarizability, electronegativity, and van der Waals volume, as essential predictors of their biological function. In other studies, hybrid QSAR methods have successfully modeled properties influencing biological efficacy, highlighting lipophilicity and polarizability as determining factors. Furthermore, 3D-QSAR analyses have been used to confirm experimental findings and build predictive models for the antibacterial activity of novel sulfonamide hybrids. Such models can be instrumental in predicting the physicochemical properties of this compound, providing insights into its likely behavior in biological systems.
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) and Comparison with Experimental Data
Computational chemistry allows for the accurate prediction of spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. Density Functional Theory (DFT) is a widely used method for these calculations.
Studies on thiophene sulfonamide derivatives have demonstrated that geometric parameters and vibrational frequencies calculated using DFT strongly resemble experimentally determined values. For example, theoretical calculations of bond lengths and angles in the sulfonamide group show close agreement with experimental data.
Table 1: Comparison of Calculated and Experimental Bond Parameters for Thiophene Sulfonamide Derivatives
| Parameter | Calculated Range (DFT) | Experimental Value |
|---|---|---|
| S=O Bond Length | 1.45 Å - 1.46 Å | 1.42 Å |
| S–NH₂ Bond Length | 1.67 Å - 1.68 Å | 1.64 Å |
Future Research Directions and Unexplored Potential of 4 Bromothiophene 3 Sulfonamide
Development of Novel and Efficient Synthetic Methodologies
The future exploration of 4-bromothiophene-3-sulfonamide is contingent on the development of efficient and scalable synthetic routes. Currently, the synthesis of this specific isomer is not well-documented in publicly available literature. However, established methods for the synthesis of related thiophene (B33073) sulfonamides and brominated thiophenes can be adapted and optimized.
Future synthetic strategies could focus on two primary pathways:
Late-stage Bromination: This approach would involve the initial synthesis of thiophene-3-sulfonamide (B184289), followed by regioselective bromination at the 4-position. Thiophene and its derivatives are known to undergo electrophilic substitution reactions, including bromination. iust.ac.ir However, the directing effects of the sulfonamide group at the 3-position would need to be carefully considered to achieve the desired regioselectivity. The use of various brominating agents, such as N-bromosuccinimide (NBS), under different reaction conditions could be systematically investigated to optimize the yield of the desired 4-bromo isomer. researchgate.net
Convergent Synthesis: An alternative strategy would involve the sulfamoylation of a pre-functionalized thiophene precursor, such as 3-amino-4-bromothiophene. This would require the initial synthesis of the brominated aminothiophene, which could then be reacted with a sulfamoylating agent to install the sulfonamide group. This convergent approach may offer better control over the final structure and could be amenable to the synthesis of a library of related derivatives.
A comparative analysis of these potential synthetic routes is presented in the table below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Late-stage Bromination | Potentially fewer steps if thiophene-3-sulfonamide is readily available. | Achieving high regioselectivity for bromination at the 4-position may be difficult. |
| Convergent Synthesis | Offers greater control over the final structure and potential for diversification. | May require a longer synthetic sequence to prepare the necessary precursors. |
Further research into novel catalytic methods, such as C-H activation, could also provide more direct and atom-economical routes to this compound and its derivatives.
Advanced Applications in Mechanistic Medicinal Chemistry and Chemical Biology
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities. ekb.eg Similarly, the thiophene ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. nih.gov The combination of these two moieties in this compound suggests its significant potential as a building block for the development of new therapeutic agents.
Future research in this area should focus on:
Scaffold for Novel Drug Candidates: this compound can serve as a versatile scaffold for the synthesis of compound libraries to be screened against various biological targets. The bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Enzyme Inhibition Studies: Thiophene-based sulfonamides have shown potent inhibitory activity against various enzymes, including carbonic anhydrases. nih.gov It would be of great interest to investigate the inhibitory potential of this compound and its derivatives against a panel of clinically relevant enzymes.
Chemical Biology Probes: The unique electronic properties of the thiophene ring could be exploited in the design of chemical probes to study biological processes. For instance, fluorescently labeled derivatives of this compound could be synthesized to visualize specific cellular targets or pathways.
Integration into Emerging Material Science Architectures
Thiophene-based materials have garnered significant attention in the field of materials science due to their excellent electronic and optical properties. researchgate.net They are key components in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The incorporation of this compound into novel material architectures represents a promising, yet unexplored, avenue of research.
Key areas for future investigation include:
Monomer for Conductive Polymers: The bromine atom on the thiophene ring can serve as a reactive site for polymerization reactions, such as Suzuki or Stille coupling. This would allow for the synthesis of novel polythiophenes incorporating the sulfonamide functionality. The electronic properties of these polymers could be tuned by varying the substituents on the sulfonamide group.
Organic Semiconductors: The inherent semiconducting nature of the thiophene ring, combined with the electron-withdrawing properties of the sulfonamide group, could lead to materials with interesting charge-transport properties. The potential of this compound as a building block for small-molecule organic semiconductors should be investigated.
Functional Dyes and Pigments: The chromophoric nature of the thiophene ring suggests that derivatives of this compound could find applications as functional dyes and pigments with tailored optical properties.
Exploration of Catalytic Roles and Ligand Design
The sulfonamide and thiophene moieties both possess heteroatoms with lone pairs of electrons that can coordinate to metal centers. This suggests that this compound could serve as a versatile ligand in coordination chemistry and catalysis. frontiersin.org
Future research in this domain could explore:
Novel Ligand Scaffolds: The combination of the thiophene sulfur and the sulfonamide nitrogen and oxygen atoms offers multiple potential coordination sites. The design and synthesis of novel ligands based on the this compound scaffold could lead to catalysts with unique reactivity and selectivity.
Homogeneous Catalysis: Metal complexes incorporating this compound-based ligands could be screened for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Asymmetric Catalysis: The introduction of chiral centers into the this compound backbone could lead to the development of new chiral ligands for asymmetric catalysis, a critical area in modern synthetic chemistry.
Multidisciplinary Approaches Integrating Synthetic, Computational, and Mechanistic Studies
A comprehensive understanding of the properties and potential of this compound will require a multidisciplinary approach that integrates synthetic chemistry with computational and mechanistic studies.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. mdpi.com Such studies can provide valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding synthetic efforts and the design of new materials and drug candidates. mdpi.com
Mechanistic Investigations: Detailed mechanistic studies of reactions involving this compound will be crucial for optimizing synthetic procedures and understanding its behavior in various applications. Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy can be used to elucidate reaction pathways and identify key intermediates.
Structure-Property Relationships: A systematic investigation of the structure-property relationships of a series of this compound derivatives will be essential for the rational design of molecules with desired properties. By systematically varying the substituents on the thiophene ring and the sulfonamide group, it will be possible to establish clear correlations between molecular structure and biological activity, material properties, or catalytic performance.
The table below outlines some key computational parameters that could be investigated for this compound and its derivatives.
| Computational Parameter | Significance |
| HOMO-LUMO energy gap | Relates to electronic excitability and chemical reactivity. |
| Molecular electrostatic potential (MEP) | Indicates regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |
| Dipole moment | Influences solubility and intermolecular interactions. |
| Vibrational frequencies | Can be compared with experimental IR and Raman spectra to confirm molecular structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
